molecular formula C12H21NO4 B14372712 2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate CAS No. 89761-49-9

2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate

Cat. No.: B14372712
CAS No.: 89761-49-9
M. Wt: 243.30 g/mol
InChI Key: NCNQNCRGMKRLOK-UHFFFAOYSA-N
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Description

2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate is a chemical compound that belongs to the class of methacrylate esters. This compound is characterized by the presence of a pentyloxycarbonyl group attached to an aminoethyl chain, which is further linked to a 2-methylprop-2-enoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate typically involves the reaction of 2-isocyanatoethyl methacrylate with pentyloxycarbonyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as toluene, under reflux conditions, to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where nucleophiles replace the pentyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted aminoethyl derivatives.

Scientific Research Applications

2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are often studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate is unique due to the presence of the pentyloxycarbonyl group, which imparts specific chemical properties such as increased hydrophobicity and stability. This makes it suitable for applications where these properties are desired.

Properties

CAS No.

89761-49-9

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

2-(pentoxycarbonylamino)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H21NO4/c1-4-5-6-8-17-12(15)13-7-9-16-11(14)10(2)3/h2,4-9H2,1,3H3,(H,13,15)

InChI Key

NCNQNCRGMKRLOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)NCCOC(=O)C(=C)C

Origin of Product

United States

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